molecular formula C9H13N3O2 B1400757 2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid CAS No. 1150644-40-8

2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid

Cat. No.: B1400757
CAS No.: 1150644-40-8
M. Wt: 195.22 g/mol
InChI Key: JLSVUOBRBCSYDR-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid (CAS 1150644-40-8) is a high-purity chemical building block designed for advanced research and development. This pyrimidine-carboxylic acid derivative, with a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol, is a valuable scaffold in medicinal chemistry, particularly for the synthesis of novel small molecule inhibitors and probes . The compound features a hydrogen bond donor-acceptor pattern from the carboxylic acid and amine groups, which is crucial for targeting specific enzyme active sites in biochemical research . As a synthetic intermediate, it is utilized in constructing more complex molecules for pharmaceutical development and biochemical screening. This product is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions (sealed in a dry environment at 2-8°C) are recommended to ensure long-term stability . Researchers can leverage this compound in early-stage drug discovery projects, including hit-to-lead optimization and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

6-methyl-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-5(2)10-9-11-6(3)4-7(12-9)8(13)14/h4-5H,1-3H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSVUOBRBCSYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloropyrimidine Intermediate Formation

The synthesis often begins with halogenated pyrimidine derivatives. For example:

Example Reaction Conditions:

Step Reagents/Conditions Yield
Alkoxycarbonylation FeSO₄, H₂O₂, AcOH, toluene/H₂O biphasic system 48%

Nucleophilic Amination

The chlorine atom at position 2 is replaced with isopropylamine via nucleophilic aromatic substitution.

Procedure:

Optimized Conditions:

Parameter Value
Solvent Ethanol/DMF
Temperature 80°C
Reaction Time 18 hours
Yield 75–85%

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using basic conditions.

Method:

  • The ester is treated with aqueous NaOH (2 M) at 90°C for 2 hours, followed by acidification with HCl to pH 3–4.
  • The product precipitates and is isolated via filtration.

Data:

Parameter Value
Base NaOH (2 M)
Acid HCl (conc.)
Yield 90%

Alternative Routes

Direct Carboxylic Acid Functionalization

In some cases, pre-formed pyrimidine carboxylic acids undergo amination:

Limitations:

  • Lower yields (~60%) due to side reactions.
  • Requires stringent anhydrous conditions.

Critical Analysis of Methodologies

Method Advantages Disadvantages
Nucleophilic Substitution High regioselectivity, scalable conditions Requires halogenated precursors
Direct Amination Fewer steps Low yields, side-product formation
Pd-Catalyzed Routes Potential for milder conditions Unverified for this specific substrate

Purification and Characterization

  • Recrystallization : Commonly used with solvents like ethanol/water mixtures.
  • Chiral Resolution : For enantiomerically pure forms, diastereomeric salt formation with (+)-abietylamine or (S)-1-(1-naphthyl)ethylamine is effective.
  • Analytical Data :
    • ¹H NMR (DMSO-d₆): δ 1.25 (d, 6H, CH(CH₃)₂), 2.45 (s, 3H, CH₃), 3.95 (m, 1H, CH(CH₃)₂), 8.25 (s, 1H, pyrimidine-H).
    • HPLC Purity : >98%.

Industrial Scalability

  • The nucleophilic substitution/hydrolysis route is preferred for scale-up due to robust yields and commercially available precursors.
  • Pilot-scale batches (≥1 kg) have been reported for analogous pyrimidine carboxylic acids.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in DNA synthesis or repair, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(isopropylamino)-6-methylpyrimidine-4-carboxylic acid with structurally related compounds:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight CAS Number Key Properties
This compound Isopropylamino C₉H₁₃N₃O₂ 195.22 Not available Moderate lipophilicity, hydrogen bonding capability, pH-dependent solubility
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid 4-Chlorophenyl C₁₂H₉ClN₂O₂ 260.67 89581-58-8 High stability (aromatic Cl), lower aqueous solubility
2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid Dimethylamino C₈H₁₁N₃O₂ 181.19 1018648-19-5 Lower molecular weight, higher polarity, improved water solubility
2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid hydrochloride Diethylamino (+ HCl salt) C₁₀H₁₆ClN₃O₂ 245.71 1185110-74-0 Enhanced lipophilicity, salt form improves crystallinity and handling
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid Cyclopropyl C₉H₁₀N₂O₂ 178.19 1240599-70-5 Ring strain increases reactivity, moderate stability

Key Observations:

  • Solubility: The dimethylamino analog has greater aqueous solubility due to its smaller alkyl groups, whereas the chlorophenyl derivative is less soluble in polar solvents.
  • Stability : The 4-chlorophenyl group enhances thermal and oxidative stability, making it suitable for high-temperature reactions.

Biological Activity

2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid, also known by its CAS number 1150644-40-8, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its isopropylamino group and a carboxylic acid functional group, which are crucial for its interaction with biological systems.

The molecular formula of this compound is C10H14N2O2, and it has a molecular weight of 194.24 g/mol. The structure features a pyrimidine ring substituted with an isopropylamino group at the second position and a carboxylic acid at the fourth position, which can influence its solubility and reactivity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of pyrimidine-4-carboxylic acids have shown broad-spectrum activity against various bacterial strains, including Pseudomonas aeruginosa. These findings suggest that modifications in the pyrimidine structure can lead to enhanced antimicrobial efficacy .

Hypolipidemic Effects

Research on related compounds has revealed hypolipidemic effects, where certain derivatives were found to lower lipid levels in rodent models. For instance, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid demonstrated a reduction in very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) levels . This mechanism may be relevant for this compound, suggesting potential applications in lipid metabolism regulation.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in lipid synthesis and uptake. This inhibition can reduce lipid accumulation in tissues.
  • Receptor Interaction : The compound may interact with specific receptors that mediate lipid metabolism and clearance from the bloodstream.

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of pyrimidine derivatives highlighted the effectiveness of certain compounds against resistant bacterial strains. The results indicated that modifications to the pyrimidine core could enhance binding affinity to bacterial targets, thus improving antimicrobial efficacy .

Study on Lipid Regulation

In a rodent model, the administration of related pyrimidine compounds resulted in significant changes in lipid profiles. The study reported that these compounds not only lowered LDL levels but also enhanced HDL levels through mechanisms involving increased biliary excretion of lipids and inhibition of intestinal absorption .

Data Summary

Biological Activity Effect Study Reference
AntimicrobialBroad-spectrum activity against bacteria
HypolipidemicDecreased LDL, increased HDL
Enzyme InhibitionInhibition of lipid synthesis enzymes
Receptor InteractionModulation of lipid uptake receptors

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(isopropylamino)-6-methylpyrimidine-4-carboxylic acid?

  • Methodological Answer :

  • Step 1 : Start with a pyrimidine ring precursor (e.g., 6-methylpyrimidine-4-carboxylic acid) and introduce the isopropylamino group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Monitor reaction progress using TLC or HPLC to ensure complete substitution.
  • Step 3 : Purify via column chromatography or recrystallization (ethanol/water mixtures are effective for carboxylic acid derivatives) .
  • Key Considerations : Optimize temperature (60–80°C) and solvent polarity to minimize by-products like over-alkylated species .

Q. What analytical techniques are critical for characterizing structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., isopropylamino protons at δ 1.2–1.4 ppm; pyrimidine ring protons at δ 7.5–8.5 ppm) .
  • HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted starting materials or hydrolysis products) .
  • FT-IR : Verify functional groups (carboxylic acid C=O stretch at ~1700 cm⁻¹; NH stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Hypothesis Testing : Compare bioactivity across standardized assays (e.g., enzyme inhibition vs. cell viability assays) to isolate mechanism-specific effects .
  • Data Normalization : Account for variables like solvent choice (DMSO vs. aqueous buffers) and cell line variability (e.g., HEK293 vs. HeLa) .
  • Meta-Analysis : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed studies to identify consensus trends .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with modified substituents (e.g., cyclopropyl instead of isopropyl) to assess steric/electronic effects .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinases or carboxylases) .
  • Biological Assays : Test derivatives in parallel for cytotoxicity (MTT assay) and target inhibition (IC₅₀ measurements) to correlate structure with activity .

Q. How should researchers address discrepancies in spectral data interpretation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR data with simulated spectra from tools like ChemDraw or Gaussian .
  • Isotopic Labeling : Use 15^{15}N-labeled precursors to resolve overlapping signals in pyrimidine ring protons .
  • Collaborative Review : Engage crystallography experts to resolve ambiguous peaks via X-ray diffraction .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up synthesis from milligram to gram quantities?

  • Answer :

  • Challenge : Reduced yield due to inefficient heat transfer in large batches.
  • Solution : Transition from batch reactors to continuous flow systems for better temperature control .
  • Validation : Monitor reaction kinetics via in-line FT-IR to adjust parameters in real time .

Q. How can researchers mitigate degradation during long-term storage?

  • Answer :

  • Stabilization : Store under inert gas (argon) at −20°C in amber vials to prevent oxidation/hydrolysis .
  • Quality Control : Perform periodic HPLC checks to detect degradation products (e.g., decarboxylated derivatives) .

Authoritative Sources Cited

  • PubChem (compound validation)
  • EPA DSSTox (toxicity and regulatory data)
  • MedChemExpress (analytical protocols)
  • AK Scientific (safety and handling)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid
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2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid

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